molecular formula C14H20N4OS B14880377 [1-(Pyrimidin-2-yl)piperidin-4-yl](thiomorpholin-4-yl)methanone

[1-(Pyrimidin-2-yl)piperidin-4-yl](thiomorpholin-4-yl)methanone

Cat. No.: B14880377
M. Wt: 292.40 g/mol
InChI Key: QSZBACOODFVQMX-UHFFFAOYSA-N
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Description

4-[1-(PYRIMIDIN-2-YL)PIPERIDINE-4-CARBONYL]THIOMORPHOLINE is a complex organic compound that features a piperidine ring substituted with a pyrimidinyl group and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(PYRIMIDIN-2-YL)PIPERIDINE-4-CARBONYL]THIOMORPHOLINE typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyrimidinyl group through nucleophilic substitution reactions. The thiomorpholine moiety is then attached via a carbonylation reaction. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[1-(PYRIMIDIN-2-YL)PIPERIDINE-4-CARBONYL]THIOMORPHOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the pyrimidinyl group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like amines, thiols; reactions often require catalysts and inert atmospheres.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced piperidine derivatives, and substituted pyrimidinyl compounds.

Scientific Research Applications

4-[1-(PYRIMIDIN-2-YL)PIPERIDINE-4-CARBONYL]THIOMORPHOLINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[1-(PYRIMIDIN-2-YL)PIPERIDINE-4-CARBONYL]THIOMORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include key signaling cascades, such as the PI3K-Akt-mTOR pathway, which is crucial in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(PYRIMIDIN-2-YL)PIPERIDINE-4-CARBONYL]THIOMORPHOLINE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrimidinyl group and a thiomorpholine moiety makes it a versatile compound for diverse applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C14H20N4OS

Molecular Weight

292.40 g/mol

IUPAC Name

(1-pyrimidin-2-ylpiperidin-4-yl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C14H20N4OS/c19-13(17-8-10-20-11-9-17)12-2-6-18(7-3-12)14-15-4-1-5-16-14/h1,4-5,12H,2-3,6-11H2

InChI Key

QSZBACOODFVQMX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCSCC2)C3=NC=CC=N3

Origin of Product

United States

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